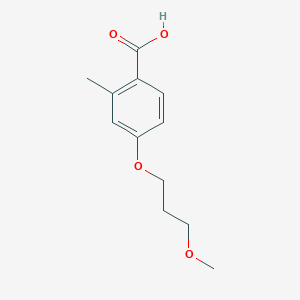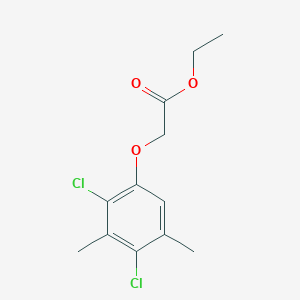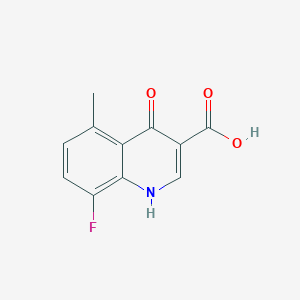
5,6-Dichloropurine-1-(2,3,5-tri-O-acetyl-beta-D-ribofuanosyl)-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dichloropurine-1-(2,3,5-tri-O-acetyl-beta-D-ribofuanosyl)-1H-benzimidazole is a synthetic compound that combines elements of purine, ribofuranose, and benzimidazole
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloropurine-1-(2,3,5-tri-O-acetyl-beta-D-ribofuanosyl)-1H-benzimidazole typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 5,6-dichloropurine and 1H-benzimidazole.
Glycosylation: The ribofuranose moiety is introduced through a glycosylation reaction, where 2,3,5-tri-O-acetyl-beta-D-ribofuranose is reacted with the purine derivative.
Coupling: The benzimidazole ring is then coupled to the glycosylated purine under specific reaction conditions, often involving catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction efficiency.
Purification: Techniques such as chromatography to purify the final product.
Scalability: Adjusting reaction conditions to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Dichloropurine-1-(2,3,5-tri-O-acetyl-beta-D-ribofuanosyl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions, particularly at the chlorine atoms on the purine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted purine derivatives.
Applications De Recherche Scientifique
Chemistry
Synthesis of Analogues: Used as a precursor for synthesizing analogues with potential biological activity.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes involved in cellular processes.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating diseases.
Industry
Material Science: Explored for its potential use in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 5,6-Dichloropurine-1-(2,3,5-tri-O-acetyl-beta-D-ribofuanosyl)-1H-benzimidazole involves its interaction with molecular targets such as enzymes or receptors. The compound may:
Bind to Active Sites: Inhibit enzyme activity by binding to active sites.
Modulate Pathways: Affect cellular pathways by interacting with specific proteins or nucleic acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloropurine: A related compound with similar chemical properties.
Benzimidazole Derivatives: Compounds with the benzimidazole ring structure.
Uniqueness
5,6-Dichloropurine-1-(2,3,5-tri-O-acetyl-beta-D-ribofuanosyl)-1H-benzimidazole is unique due to its combined structure of purine, ribofuranose, and benzimidazole, which may confer distinct biological and chemical properties.
Propriétés
IUPAC Name |
[3,4-diacetyloxy-5-(5,6-dichlorobenzimidazol-1-yl)oxolan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O7/c1-8(23)26-6-15-16(27-9(2)24)17(28-10(3)25)18(29-15)22-7-21-13-4-11(19)12(20)5-14(13)22/h4-5,7,15-18H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAILZPSFJJOYLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=CC(=C(C=C32)Cl)Cl)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3'-Chloro-3,5-difluoro-[1,1'-biphenyl]-4-amine](/img/structure/B12077729.png)
![Tert-butyl N-[2-(difluoromethyl)phenyl]carbamate](/img/structure/B12077732.png)





![2-Amino-8-(2-deoxy-b-D-ribofuranosyl)-imidazo[1,2-a]-1,3,5-triazin-4(8H)-one](/img/structure/B12077771.png)


